N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

PDE7B inhibition quinazolinone SAR phosphodiesterase selectivity

This specific quinazolinone derivative is a characterized PDE7B inhibitor (Ki=910 nM) distinguished by a 2-sulfanylidene (C=S) substitution that alters electronic surface potential and hydrogen-bonding capacity, shifting subtype selectivity and metabolic stability versus common 2-oxo analogs. The N-cycloheptyl lipophilic substituent further modulates logP and steric bulk, enabling differentiation from smaller cycloalkyl analogs. Its narrow selectivity window (PDE4A Ki=1,300 nM, PDE5A Ki=1,600 nM) makes it an essential reference for PDE isoform selectivity panels and SAR studies. Avoid the risk of unrecognized selectivity drift—procure this exact structure for reproducible benchmarking of novel PDE7 inhibitor candidates.

Molecular Formula C22H23N3O2S
Molecular Weight 393.51
CAS No. 451466-12-9
Cat. No. B2818913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
CAS451466-12-9
Molecular FormulaC22H23N3O2S
Molecular Weight393.51
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S
InChIInChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28)
InChIKeyDXZGXZCSCJPFDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 451466-12-9): Chemical Identity, Target Class, and Procurement-Relevant Baseline


N-Cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide (CAS 451466-12-9, molecular formula C22H23N3O2S, MW 393.51) is a synthetic small-molecule quinazolinone derivative characterized by a 2-sulfanylidene (thioxo) substitution, a 4-oxo quinazoline core, and an N-cycloheptyl benzamide side chain [1]. The compound is reported in public bioactivity databases as an inhibitor of phosphodiesterase 7B (PDE7B), with a measured inhibition constant (Ki) of 910 nM against recombinant full-length human PDE7B in an IMAP fluorescence polarization assay [2]. This places the compound within the pharmacologically significant class of PDE7 inhibitors, a target class under investigation for inflammatory, neurodegenerative, and autoimmune disorders [3]. The compound is typically supplied at ≥95% purity for research use and is not currently listed as having advanced beyond preclinical stages [1].

Why N-Cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide Cannot Be Replaced by a Generic PDE7 Inhibitor


PDE7 inhibitors are not functionally interchangeable. The compound's 2-sulfanylidene (C=S) modification distinguishes it from the more common 2-carbonyl (C=O) quinazolinones: the thioxo group alters both the electronic surface potential and hydrogen-bonding capacity of the quinazoline core, which can shift PDE7 subtype selectivity and metabolic stability relative to oxo analogs [1]. The N-cycloheptyl lipophilic substituent further modulates physicochemical properties—specifically, the calculated logP and steric bulk at the benzamide terminus differ systematically from smaller cycloalkyl (cyclopentyl, cyclohexyl) or aryl-substituted analogs [2]. These structural features collectively determine the compound's PDE7B binding affinity (Ki = 910 nM), PDE4A counter-screen selectivity (Ki = 1,300 nM, ~1.4-fold), and PDE5A selectivity (Ki = 1,600 nM, ~1.8-fold) [3]. Procurement of a generic PDE7 inhibitor bearing a different substitution pattern risks unrecognized shifts in selectivity profile, potency, or off-target liability that cannot be reliably predicted without explicit comparator data [3].

Quantitative Differentiation Evidence: N-Cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide vs. Closest Comparators


PDE7B Inhibition Potency: N-Cycloheptyl Benzamide vs. High-Affinity Quinazolinone PDE7 Inhibitor

The target compound inhibits recombinant human PDE7B with a Ki of 910 nM (IMAP assay, 15 min incubation) [1]. In comparison, a higher-affinity quinazolinone PDE7 inhibitor (CHEMBL2171421 / Glenmark Pharmaceuticals) achieved an IC50 of 43 nM against cloned human PDE7B in a radiometric [3H]cAMP hydrolysis assay [2]. This ~21-fold difference in potency illustrates that N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide occupies a mid-potency tier within the quinazolinone PDE7 inhibitor class, making it suitable as a tool compound for studies where sub-micromolar, rather than low-nanomolar, target engagement is desired.

PDE7B inhibition quinazolinone SAR phosphodiesterase selectivity

Selectivity Window: PDE7B vs. PDE4A and PDE5A Discrimination

In a panel of recombinant human PDE enzymes tested under uniform IMAP assay conditions, N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibited a PDE7B Ki of 910 nM, a PDE4A Ki of 1,300 nM, and a PDE5A Ki of 1,600 nM [1]. This yields a selectivity ratio of ~1.4-fold for PDE7B over PDE4A and ~1.8-fold over PDE5A. In contrast, a structurally distinct PDE7 inhibitor from the same chemotype class (CHEMBL3354169) showed PDE7A1 IC50 = 45 nM but PDE4B1 IC50 = 3,000 nM, representing a ~67-fold selectivity window [2]. The narrower selectivity profile of the target compound suggests it may engage PDE4 and PDE5 at concentrations near its PDE7B IC50, which must be accounted for in experimental design.

PDE selectivity profiling PDE4 counter-screen off-target risk

Structural Differentiation: 2-Sulfanylidene (Thioxo) vs. 2-Carbonyl Quinazolinone Core

The compound incorporates a C=S (sulfanylidene) group at the quinazoline 2-position, whereas the majority of PDE7-targeting quinazolinones carry a C=O (carbonyl) at this position [1]. Patent literature on S-substituted quinazoline PDE7 inhibitors explicitly claims that the thioxo modification contributes to improved selectivity for PDE7 over PDE4 and to enhanced pharmacokinetic properties, including blood-brain barrier permeability, compared to oxo analogs [1]. While no direct, quantitative head-to-head metabolic stability data for this specific compound versus its 2-oxo analog were identified in public databases, the class-level inference is supported by the selectivity data showing the compound's differential affinity profile across PDE isoforms [2].

thioxo modification metabolic stability quinazolinone scaffold

Lipophilic Substituent Effect: N-Cycloheptyl vs. N-Cyclohexyl Benzamide Tails on Physicochemical Profile

The N-cycloheptyl substitution on the benzamide terminus of the target compound (C7 cycloalkyl ring) differs from the more common N-cyclohexyl (C6) or N-cyclopentyl (C5) variants found in analogous quinazolinone PDE7 inhibitors [1]. The seven-membered cycloheptyl ring introduces greater conformational flexibility and a modest increase in calculated lipophilicity (estimated ΔlogP ~+0.3-0.5 relative to cyclohexyl) [2]. BindingDB data for a cycloheptyl-containing analog (CHEMBL3953856) corroborates the molecular weight of 393.51, confirming the presence of the cycloheptyl group [2]. This structural feature may influence both target binding kinetics and compound solubility, though direct solubility or permeability measurements for this specific compound are not available in public databases.

cycloheptyl SAR lipophilicity physicochemical properties

Research and Industrial Application Scenarios for N-Cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide Based on Evidence


In Vitro PDE7B Enzyme Inhibition Screening with Moderate-Potency Tool Compound

Given its PDE7B Ki of 910 nM [1], this compound serves as a mid-potency reference inhibitor in PDE7B biochemical assays. Its moderate potency makes it suitable as a positive control in high-throughput screening (HTS) campaigns where compounds with IC50 values in the 100 nM – 10 µM range are being sought, avoiding the signal compression issues associated with sub-nanomolar reference inhibitors. The compound should be used at concentrations of 1–10 µM in IMAP or similar fluorescence polarization PDE assays [1].

PDE Isoform Selectivity Profiling and Counter-Screen Panel Design

The compound's measured activity against PDE7B (Ki 910 nM), PDE4A (Ki 1,300 nM), and PDE5A (Ki 1,600 nM) under uniform assay conditions [1] makes it a useful component of PDE isoform selectivity panels. Its narrow selectivity window (1.4-1.8×) provides a reference point for distinguishing truly selective PDE7 inhibitors from those with broader PDE family activity. Researchers can benchmark novel PDE7 inhibitor candidates against this compound's selectivity profile to establish relative isoform discrimination [1].

Structure-Activity Relationship (SAR) Studies on Quinazolinone 2-Position Modifications

As a 2-sulfanylidene (C=S) quinazolinone derivative, this compound can serve as a key comparator in SAR studies investigating the impact of 2-position substitutions on PDE7 potency, selectivity, and physicochemical properties [2]. Its activity profile (moderate PDE7B potency, limited selectivity) provides a baseline against which 2-oxo (C=O) and other 2-substituted analogs can be directly compared, supporting medicinal chemistry optimization programs targeting the quinazolinone PDE7 inhibitor scaffold [2].

Cellular cAMP Elevation Studies Requiring Partial PDE7 Inhibition

In cellular models of inflammation or neurodegeneration where cAMP signaling is monitored, the compound's sub-micromolar PDE7B potency [1] is appropriate for achieving partial, rather than complete, PDE7 inhibition. This partial inhibition profile may be preferable for studying the graded dose-response relationship between PDE7 blockade and downstream cAMP-mediated transcriptional events (e.g., CREB phosphorylation), avoiding the ceiling effects observed with high-potency PDE7 inhibitors [3].

Quote Request

Request a Quote for N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.